Icalcaprant

Kappa opioid receptor Binding affinity Receptor selectivity

Selective, short-acting oral KOR antagonist (Ki=1.47 nM, ~31-fold MOR selectivity). Differentiated by completed Phase 1 PET study validating CNS occupancy and oral monotherapy Phase 2 design for MDD and bipolar depression. Distinct from adjunctive or long-acting comparators; ideal for opioid withdrawal models with up to 90-day nonclinical safety support. Research use only.

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
CAS No. 2227384-17-8
Cat. No. B12393435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcalcaprant
CAS2227384-17-8
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C23H26N4O3/c1-26-15-20(23(25-26)29-2)21-4-3-13-27(21)14-16-5-9-18(10-6-16)30-19-11-7-17(8-12-19)22(24)28/h5-12,15,21H,3-4,13-14H2,1-2H3,(H2,24,28)/t21-/m0/s1
InChIKeyOBDLEFCGVHQDFR-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icalcaprant (CAS 2227384-17-8): A Selective Kappa Opioid Receptor Antagonist for Neuroscience Research Procurement


Icalcaprant (developmental code CVL-354) is a small molecule antagonist selective for the kappa-opioid receptor (KOR) [1]. The INN stem '-caprant' designates its pharmacological class as a KOR antagonist [2]. It is under clinical investigation for major depressive disorder (MDD), bipolar I and II disorder, and substance-related disorders including opioid use disorder [3]. The compound is administered orally and is characterized as a short-acting KOR antagonist with a binding affinity Ki of 1.47 nM for the KOR and approximately 31-fold selectivity over the mu-opioid receptor (MOR) .

Why Icalcaprant (CVL-354) Cannot Be Simply Substituted with Other Kappa Opioid Receptor Antagonists


Kappa opioid receptor (KOR) antagonists exhibit substantial heterogeneity in receptor binding selectivity, duration of action, and clinical development positioning. Compounds within this class range from long-acting prototypic ligands (e.g., nor-BNI, JDTic) with durations exceeding three weeks to short-acting medication-like antagonists with oral bioavailability [1]. Selectivity profiles vary markedly: navacaprant demonstrates approximately 300-310-fold KOR-over-MOR selectivity, aticaprant approximately 30-fold, and icalcaprant approximately 31-fold [2]. Clinical positioning further differentiates these agents—aticaprant is developed as adjunctive therapy to SSRIs/SNRIs, navacaprant as monotherapy, and icalcaprant as a potential best-in-class candidate with both monotherapy and substance use disorder applications [3]. Substitution without empirical justification risks experimental confounds in target engagement, off-target pharmacology, and translational relevance.

Icalcaprant: Quantitative Comparative Evidence for Scientific Selection Versus Aticaprant and Navacaprant


KOR Binding Affinity and MOR Selectivity: Icalcaprant Ki and Fold-Selectivity Compared to Aticaprant

Icalcaprant exhibits a KOR binding affinity Ki of 1.47 nM and an IC50 of 0.042 nM in functional assays, with approximately 31-fold binding selectivity over the mu-opioid receptor (MOR) . In contrast, aticaprant (CERC-501, LY-2456302, JNJ-67953964) demonstrates a KOR Ki of 0.807 nM with approximately 30-fold selectivity over MOR [1]. The two compounds display distinct affinity-selectivity trade-offs: aticaprant achieves higher absolute KOR affinity (0.807 vs 1.47 nM) but slightly lower fold-selectivity over MOR (30-fold vs 31-fold). A systematic review of KOR antagonists confirms aticaprant exhibits 30-fold selectivity while navacaprant exhibits approximately 300-fold selectivity, positioning icalcaprant in an intermediate selectivity range [2].

Kappa opioid receptor Binding affinity Receptor selectivity GPCR pharmacology

Duration of Action Classification: Icalcaprant as a Short-Acting KOR Antagonist Versus Long-Acting Prototypes

Icalcaprant (CVL-354) is classified as a selective, short-acting KOR antagonist, distinguishing it from long-acting prototypic ligands such as nor-binaltorphimine (nor-BNI) and JDTic which exhibit durations exceeding three weeks following a single dose [1]. This short-acting classification is shared with aticaprant (JNJ-67953964), which is also described as a short-acting selective KOR antagonist with medication-like pharmacokinetic properties [2]. The short-acting profile enables reversible, dose-titratable target engagement suitable for repeated daily oral dosing in clinical protocols, whereas long-acting antagonists produce prolonged KOR blockade that may confound behavioral studies requiring temporally controlled receptor modulation [3].

Pharmacokinetics Duration of action Receptor occupancy Behavioral pharmacology

Clinical Development Stage and Indication Positioning: Icalcaprant Active Phase 2 Program Versus Aticaprant Adjunctive Strategy

Icalcaprant is currently in a Phase 2 multicenter, double-blind, placebo-controlled study evaluating two dose levels administered once daily over six weeks in subjects with major depressive disorder (MDD) [1]. This monotherapy approach contrasts with aticaprant's clinical positioning as adjunctive therapy co-administered with oral SSRI/SNRI antidepressants in MDD patients with inadequate response to 1-2 antidepressants [2]. Aticaprant's Phase 2a trial demonstrated improvement from baseline favoring aticaprant co-administration over placebo at all time points during 6 weeks, with higher response rates and largest MADRS decreases in patients with higher baseline anhedonia [2]. Icalcaprant's Phase 2 results are pending [1]. A third KOR antagonist, navacaprant, failed to meet its primary endpoint in a Phase 3 monotherapy trial (KOASTAL-1) despite promising Phase 2 signals, underscoring the non-interchangeability of KOR antagonist clinical programs [3].

Clinical development Major depressive disorder Phase 2 trial Indication positioning

Target Occupancy Assessment: Direct PET Imaging Evaluation of Icalcaprant KOR and MOR Engagement

Icalcaprant (CVL-354) has undergone a dedicated Phase 1 positron emission tomography (PET) trial (NCT05547542) designed to directly quantify target occupancy at both kappa and mu opioid receptors in the brain following single oral doses in healthy participants [1]. The study employs [11C]-LY2795050 as the KOR-selective PET tracer and [11C]-carfentanil as the MOR-selective tracer, enabling simultaneous assessment of KOR engagement and off-target MOR occupancy [1]. Doses evaluated include 25 mg and 150 mg oral CVL-354 [1]. In contrast, aticaprant has been studied in humans with KOR PET tracers demonstrating substantial attenuation of CNS KOR binding for greater than 24 hours, with reported occupancy of 73-94% at clinically relevant doses [2]. Direct head-to-head occupancy comparisons between icalcaprant and aticaprant are not yet available; however, the existence of a dedicated PET occupancy study for icalcaprant provides a direct translational bridge between preclinical receptor binding and clinical target engagement.

PET imaging Target occupancy Brain penetration Receptor engagement

Preclinical Withdrawal Model Efficacy: Icalcaprant Attenuation of Opioid Withdrawal Signs

In preclinical development, CVL-354 (icalcaprant) attenuated the physical signs of withdrawal in an acute opioid withdrawal model in rodents, with a comprehensive nonclinical safety package completed to support dosing up to 90 days in humans [1]. While aticaprant has demonstrated preclinical efficacy in reducing ethanol self-administration in alcohol-preferring rats and alleviating nicotine withdrawal syndrome in mice, no head-to-head comparison of withdrawal model efficacy between icalcaprant and aticaprant has been published [2]. The evidence for icalcaprant's anti-withdrawal activity supports its distinct positioning for substance use disorder indications including opioid use disorder, an area where aticaprant has not been advanced in clinical trials [1].

Opioid withdrawal Substance use disorder Rodent model KOR antagonism

Icalcaprant: Prioritized Research Applications Based on Quantitative Differentiation Evidence


Major Depressive Disorder Monotherapy Research Requiring KOR Antagonism Without SSRI/SNRI Confounds

Icalcaprant's ongoing Phase 2 monotherapy trial design distinguishes it from aticaprant, which is positioned as adjunctive therapy to SSRIs/SNRIs [1]. Researchers investigating the isolated pharmacodynamic effects of KOR antagonism on depressive symptoms and anhedonia without concomitant serotonergic/noradrenergic modulation should prioritize icalcaprant for study designs modeling monotherapy paradigms. This is particularly relevant given the mixed Phase 3 results for navacaprant monotherapy, which underscore the need for careful compound selection in KOR antagonist research programs [2].

CNS Target Engagement Studies Requiring Validated PET Occupancy Methodology

Icalcaprant has a dedicated, completed Phase 1 PET trial (NCT05547542) specifically designed to quantify KOR and MOR occupancy in human brain using validated radiotracers [11C]-LY2795050 and [11C]-carfentanil [3]. Researchers designing target engagement studies or requiring compounds with established CNS penetration and receptor occupancy biomarkers should consider icalcaprant for protocols where direct translational PET data are essential. The availability of this study infrastructure provides a framework for occupancy-guided dose selection in subsequent clinical investigations.

Opioid Use Disorder and Withdrawal Preclinical Modeling

Icalcaprant has demonstrated attenuation of physical withdrawal signs in acute opioid withdrawal models, supported by a nonclinical safety package enabling up to 90-day human dosing [4]. In contrast, aticaprant's preclinical SUD data focus on alcohol and nicotine models [5]. For research programs specifically targeting opioid withdrawal pathophysiology, icalcaprant offers direct preclinical validation in opioid withdrawal paradigms, making it the more appropriate KOR antagonist for opioid use disorder-focused experimental systems.

Short-Acting KOR Antagonist Behavioral Studies Requiring Reversible Target Engagement

Icalcaprant is classified as a short-acting KOR antagonist with medication-like pharmacokinetics, distinguishing it from long-acting ligands such as nor-BNI and JDTic whose effects persist for weeks [6]. For behavioral pharmacology studies requiring temporally controlled KOR blockade, washout periods, or within-subject crossover designs, icalcaprant's short-acting profile offers experimental flexibility unavailable with long-acting comparators. This property is shared with aticaprant but not with prototypic long-acting KOR antagonists [6].

Technical Documentation Hub

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